High-Affinity MKK4 Engagement Relative to Vemurafenib Scaffold
Derivatives built from the 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold were synthesized via a scaffold-hopping approach from vemurafenib, which served as the baseline comparator due to its initial MKK4 off-target affinity. The resultant compound 58, synthesized from this scaffold, exhibited a Kd of 1.7 nM against wild-type human MKK4 [1].
| Evidence Dimension | MKK4 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Compound 58: Kd = 1.7 nM (synthesized from the pyrazolo[3,4-b]pyridine core) |
| Comparator Or Baseline | Vemurafenib (initial screening hit): Binding affinity not explicitly quantified as Kd; identified as having 'high off-target affinity' to MKK4 [1] |
| Quantified Difference | Compound 58 represents a high-affinity MKK4 binder (low nanomolar range) derived from this core scaffold |
| Conditions | Kinomescan binding assay; wild-type human partial length MKK4 (residues S84 to D399) expressed in mammalian system [1] |
Why This Matters
This validates the utility of the 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine core as a privileged scaffold for achieving potent MKK4 inhibition, a therapeutic target for liver regeneration.
- [1] Pfaffenrot B, Klövekorn P, Juchum M, Selig R, Albrecht W, Zender L, Laufer SA. Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. Eur J Med Chem. 2021;218:113394. View Source
